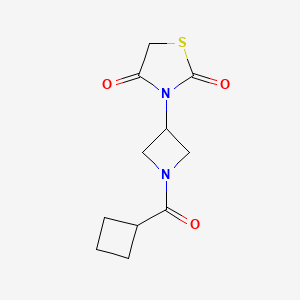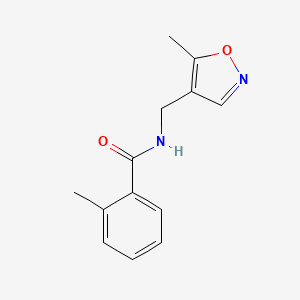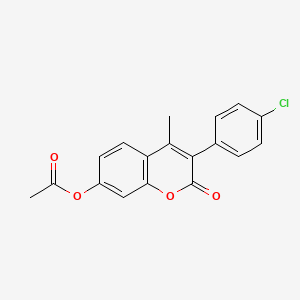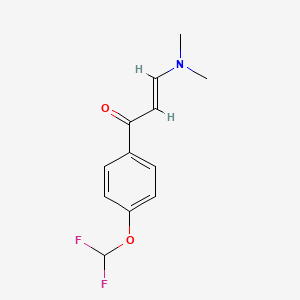![molecular formula C13H8BrClFNO B2745161 4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol CAS No. 1232820-73-3](/img/structure/B2745161.png)
4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol” is a synthetic organic compound . It is a Schiff base ligand, derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The reaction was carried out in a methanolic medium . The yield of the reaction was reported to be 73.91% .Molecular Structure Analysis
The molecular formula of the compound is C13H9ClFNO . The Schiff base ligand participates in coordination with metal (II) ions, forming a six-coordinated octahedral geometry .Chemical Reactions Analysis
The compound is involved in the formation of metal (II) complexes, including Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes . These complexes are formed with the general formulae [M (L) 2 (H 2 O) 2 ], where L is the Schiff base ligand (C 13 H 9 ClFNO) and M is the metal .Physical And Chemical Properties Analysis
The compound is a brown solid . Its melting point is greater than 350°C . The molar conductance of the compound is 16 Ohm^-1 cm^2 mol^-1 .Scientific Research Applications
Synthesis and Characterization of Metal Complexes
- The compound has been used in the synthesis of copper(II) and oxido-vanadium(IV) complexes. These complexes, characterized by their structural and thermal analyses, demonstrate potential applications in the field of coordination chemistry. The synthesized complexes were explored for their thermal stability and potential catalytic activities, providing insights into their utility in various chemical transformations (Takjoo et al., 2013).
Chemosensors for Metal Ions
- A related derivative was employed as a chemosensor for the selective detection of metal ions, such as Cu^2+ and Zn^2+. This application highlights the compound's potential in environmental monitoring and analytical chemistry, where selective and sensitive detection of metal ions is crucial. The complexes formed with these ions were further investigated for their potential in detecting other metal ions, showcasing the versatility of such compounds in sensor technology (Das et al., 2021).
Crystal Structure and Computational Studies
- The crystal structure and computational studies of similar derivatives have been conducted to understand their chemical behavior and potential applications further. These studies provide valuable information on the molecular interactions, stability, and reactivity of such compounds, which are essential for designing materials with desired properties (Grivani et al., 2013).
Mechanism of Action
Future Directions
The compound and its metal (II) complexes have been tested for their antibacterial activity . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand . This suggests potential future directions in the development of antibacterial agents.
properties
IUPAC Name |
4-bromo-2-[(3-chloro-2-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-9-4-5-12(18)8(6-9)7-17-11-3-1-2-10(15)13(11)16/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUULZSTVSLPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2745078.png)

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2745083.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2745089.png)
![1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2745090.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2745091.png)
![N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2745092.png)


